molecular formula C19H16ClN3O3 B2425032 N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE CAS No. 380477-75-8

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE

Cat. No.: B2425032
CAS No.: 380477-75-8
M. Wt: 369.81
InChI Key: GOIUKTPPDDPBQN-UHFFFAOYSA-N
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Description

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro-methoxyphenyl group, and a cyanoacrylamide moiety.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-12(24)22-15-4-6-16(7-5-15)23-19(25)14(11-21)9-13-3-8-18(26-2)17(20)10-13/h3-10H,1-2H3,(H,22,24)(H,23,25)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIUKTPPDDPBQN-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of aniline derivatives to form the acetylamino group.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the chlorination and methoxylation of phenyl derivatives.

    Formation of the Cyanoacrylamide Moiety: This step involves the reaction of cyanoacrylamide with the previously formed intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE can be compared with other similar compounds, such as:

The uniqueness of N1-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Overview

N~1~-[4-(Acetylamino)phenyl]-3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClN3O2
  • Molecular Weight : 345.78 g/mol

The presence of an acetylamino group, chloro and methoxy substituents on the phenyl rings, and a cyanoacrylamide moiety contributes to its unique biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on chloroacetamides demonstrated their effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The structural characteristics of these compounds, particularly the halogenated phenyl rings, enhance their lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in inflammatory responses . This suggests that this compound may exert anti-inflammatory effects through modulation of these pathways.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially binding to enzymes or receptors involved in inflammatory and antimicrobial pathways. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various chloroacetamides, those with para-substituted phenyl groups showed enhanced activity against Gram-positive bacteria compared to their ortho or meta counterparts. This aligns with findings that suggest the position of substituents significantly influences biological activity .
  • Inflammation Models : In vitro studies using cell lines exposed to lipopolysaccharides (LPS) demonstrated that compounds similar to this compound effectively reduced the secretion of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Data Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H16ClN3O2
Molecular Weight345.78 g/mol
Antimicrobial ActivityEffective against MRSA and S. aureus
Anti-inflammatory ActivityInhibits IL-1β and TNF-α

Q & A

Q. What synthetic methodologies are recommended for preparing N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE?

A multi-step approach is typically employed:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., methoxy or chloro substituents) .
  • Condensation reactions using cyanoacetic acid derivatives and condensing agents (e.g., DCC or EDCI) to form the cyanoacrylamide core .
  • Purification via column chromatography with solvents like ethyl acetate/hexane mixtures to isolate high-purity product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use complementary analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and bonding .
  • IR spectroscopy to confirm functional groups (e.g., cyano, amide, methoxy) .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography (e.g., SHELXL refinement) for absolute configuration determination .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antioxidant assays : DPPH radical scavenging or FRAP tests to evaluate redox activity .
  • Anti-inflammatory screening : Inhibition of COX-2 or TNF-α production in cell models .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps .
  • Catalyst use : Acidic/basic catalysts (e.g., Fe powder for reductions) improve reaction kinetics .
  • Temperature control : Gradual heating (40–60°C) minimizes side reactions in condensation steps .

Q. How to resolve contradictions in spectral data during structural characterization?

  • Complementary techniques : Combine NMR with X-ray crystallography to resolve ambiguous peaks .
  • Computational validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Substituent variation : Synthesize derivatives with halogen (e.g., Br, F) or alkyl groups to assess electronic/steric effects .
  • Bioisosteric replacement : Replace the cyano group with isosteres (e.g., nitro) to modulate solubility and binding .

Q. How to address solubility limitations in pharmacological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .

Q. What mechanistic studies can elucidate degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13) and analyze degradation products via LC-MS .
  • Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated modifications .

Q. How can computational modeling predict target binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify key interactions .
  • MD simulations : Run GROMACS simulations to assess binding stability over time .

Q. What experimental designs are recommended for studying synergistic effects with other therapeutics?

  • Combination index (CI) assays : Use the Chou-Talalay method to quantify synergism/antagonism in cell viability assays .
  • Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound alone or in combination .

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